molecular formula C16H12ClF2N3OS B11059418 C16H12ClF2N3OS

C16H12ClF2N3OS

Cat. No.: B11059418
M. Wt: 367.8 g/mol
InChI Key: JEIMTEBXFPPKSC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including a benzothiazole ring, a chloro-fluoro substituted phenyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reaction: The synthesized benzothiazole is then subjected to a substitution reaction with 3-chloro-4-fluoroaniline in the presence of a base to form the intermediate product.

    Acetamide Formation: The intermediate product is then reacted with chloroacetyl chloride in the presence of a base to form the final compound, .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Processing: Involves carrying out the reactions in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino]acetamide: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other benzothiazole derivatives and chloro-fluoro substituted phenyl compounds.

    Uniqueness: The presence of both benzothiazole and chloro-fluoro substituted phenyl rings in the same molecule makes it unique, providing a combination of properties that may not be present in other compounds.

Properties

Molecular Formula

C16H12ClF2N3OS

Molecular Weight

367.8 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-3-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClF2N3OS/c1-23-14-3-2-10(17)7-13(14)22-15(20-21-16(22)24)6-9-4-11(18)8-12(19)5-9/h2-5,7-8H,6H2,1H3,(H,21,24)

InChI Key

JEIMTEBXFPPKSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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